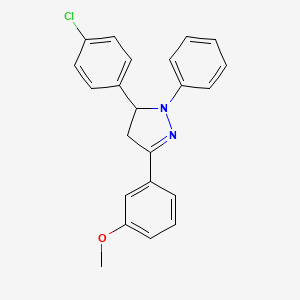
5-(4-chlorophenyl)-3-(3-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-chlorophenyl)-3-(3-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole (5-4-chlorophenyl-3-3-methoxyphenyl-1-phenyl-4,5-dihydro-1H-pyrazole) is a heterocyclic compound that has been used in a variety of scientific research applications. It has been studied for its potential to act as an anti-inflammatory agent, an anti-cancer agent, and a potential inhibitor of the enzyme acetylcholinesterase. This compound has also been studied for its potential to act as a potentiator of neurotransmitter release in the brain.
Aplicaciones Científicas De Investigación
1. Molecular Structure and Analysis
The molecular structure and analysis of compounds similar to 5-(4-chlorophenyl)-3-(3-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole have been studied using various techniques such as X-ray crystallography, Density Functional Theory (DFT), and spectroscopic methods. These studies provide insights into the geometry, vibrational spectra, and fundamental vibrations of the molecule, contributing to understanding its chemical properties and potential applications (Aydın et al., 2021).
2. Biological Activity and Docking Studies
Research has been conducted on the biological activities of this compound, including antimicrobial and antifungal effects. Molecular docking studies help understand the interactions of these compounds with different proteins, which is crucial for developing potential therapeutic applications (Sivakumar et al., 2021).
3. Corrosion Inhibition
Some derivatives of this compound have been investigated as corrosion inhibitors for metals like mild steel in acidic environments. Their efficacy in protecting metal surfaces has been evaluated using techniques like electrochemical impedance spectroscopy and surface analysis methods (Yadav et al., 2016).
4. Organic Light Emitting Diodes (OLEDs)
Derivatives of this compound have been used in the development of organic electroluminescent devices. Their photoluminescent properties make them suitable for applications in OLEDs, offering potential for efficient blue light emission (Lu et al., 2000).
5. Antidepressant Activities
Some pyrazoline derivatives have shown potential antidepressant activities in preclinical models. The variations in chemical structure, such as substituents on the phenyl ring, significantly impact their efficacy as antidepressants (Palaska et al., 2001).
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-5-(3-methoxyphenyl)-2-phenyl-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O/c1-26-20-9-5-6-17(14-20)21-15-22(16-10-12-18(23)13-11-16)25(24-21)19-7-3-2-4-8-19/h2-14,22H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYAZWJZSFDTLAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

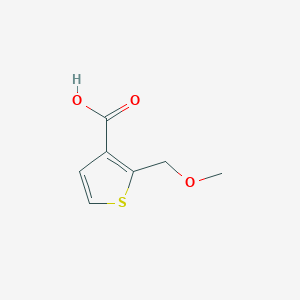
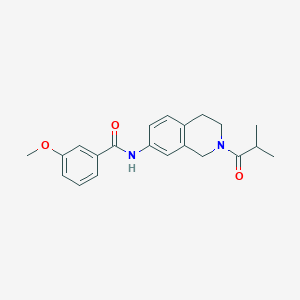
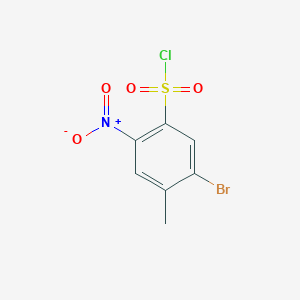
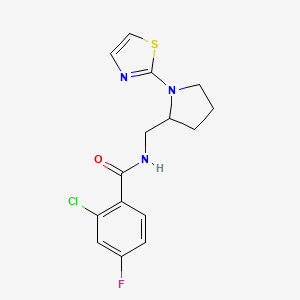
![N-(4-Ethoxyphenyl)-5,8-dimethyl-10-oxo-3,4-dihydro-1H-benzo[b][1,6]naphthyridine-2-carboxamide](/img/structure/B2738539.png)
![2-Chloro-3-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}piperidine-1-carbonyl)pyridine](/img/structure/B2738540.png)
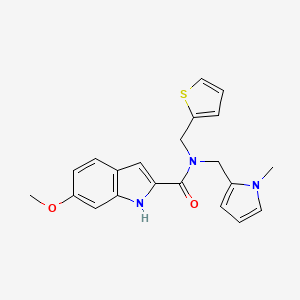
![4-Methyl-2-({[(3-methylbutyl)carbamoyl]amino}methyl)pentanoic acid](/img/structure/B2738542.png)
![N-(4-methylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2738543.png)
![Methyl 5-cyano-6-({[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}amino)-2-methylnicotinate](/img/structure/B2738544.png)
![1-[(4-fluorophenyl)acetyl]-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]piperidine-4-carboxamide](/img/structure/B2738546.png)

![N-[4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-carboxamide](/img/structure/B2738548.png)
![N-(3,5-dimethyl-1,2-oxazol-4-yl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-methylpropanamide](/img/structure/B2738552.png)